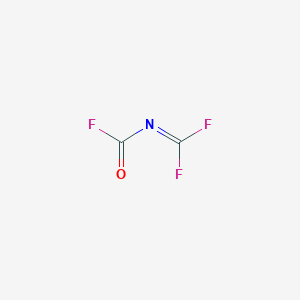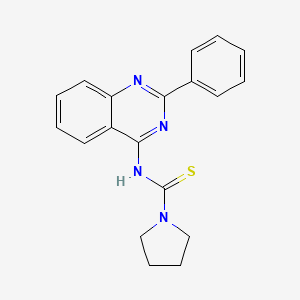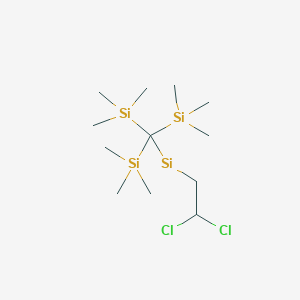
(Fluorocarbonyl)carbonimidoyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Fluorocarbonyl)carbonimidoyl is a unique compound characterized by the presence of both fluorocarbonyl and carbonimidoyl functional groups. This compound has garnered significant interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of fluorine atoms imparts unique properties to the compound, making it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Fluorocarbonyl)carbonimidoyl can be achieved through several methods. One common approach involves the reaction of polyfluoroaryl-amines with halomethanes in the presence of Lewis acids such as aluminum chloride. This method yields high amounts of the desired product under ordinary temperature conditions . Another method involves the high-temperature chlorination of carbamoyl chlorides and N-methyl amines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as yield, cost, and scalability. The use of advanced fluorination techniques and optimized reaction conditions ensures the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: (Fluorocarbonyl)carbonimidoyl undergoes various chemical reactions, including nucleophilic substitution, addition, and oxidation-reduction reactions. The presence of fluorine atoms influences the reactivity and selectivity of these reactions .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide and potassium cyanide are commonly used. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation-Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used under controlled conditions.
Addition Reactions: Reagents such as Grignard reagents and organolithium compounds are employed in these reactions.
Major Products: The major products formed from these reactions include various fluorinated derivatives, which are valuable intermediates in organic synthesis and pharmaceutical development .
Aplicaciones Científicas De Investigación
(Fluorocarbonyl)carbonimidoyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (Fluorocarbonyl)carbonimidoyl involves its interaction with specific molecular targets. For instance, benzyloxy carbonimidoyl dicyanide derivatives have been shown to inhibit the type III secretion system in Gram-negative bacteria. This inhibition occurs through the blocking of effector protein secretion, thereby reducing bacterial virulence . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in research.
Comparación Con Compuestos Similares
Fluoroketones: These compounds share the fluorocarbonyl group and exhibit similar reactivity in nucleophilic substitution and addition reactions.
Fluoroaldehydes: Similar in structure, these compounds are used in the synthesis of fluorinated organic molecules.
Fluoroalkyl Compounds: These compounds contain fluorine atoms and are used in various industrial applications.
Uniqueness: (Fluorocarbonyl)carbonimidoyl stands out due to the presence of both fluorocarbonyl and carbonimidoyl groups, which impart unique reactivity and stability.
Propiedades
Número CAS |
402920-65-4 |
|---|---|
Fórmula molecular |
C2F3NO |
Peso molecular |
111.02 g/mol |
Nombre IUPAC |
N-(difluoromethylidene)carbamoyl fluoride |
InChI |
InChI=1S/C2F3NO/c3-1(4)6-2(5)7 |
Clave InChI |
OXBNTWANESEVKW-UHFFFAOYSA-N |
SMILES canónico |
C(=NC(=O)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile](/img/structure/B14251808.png)
![2-[({4-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14251809.png)

![3-(Bicyclo[4.1.0]heptan-7-ylidene)-1-(diphenylmethyl)azetidine](/img/structure/B14251820.png)

![3-(4-Benzyl-1-piperazinyl)-6-fluoro-1-[(4-methylphenyl)sulfonyl]-1H-indazole](/img/structure/B14251837.png)


![4-[Anilino(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14251849.png)
![1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide (1/1)](/img/structure/B14251856.png)


![Ethyl 8-[4-(benzyloxy)phenoxy]octanoate](/img/structure/B14251871.png)

